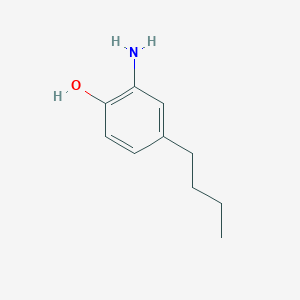![molecular formula C11H14FNO2 B8748910 2-[(4-Fluorophenyl)amino]-3-methylbutanoic acid](/img/structure/B8748910.png)
2-[(4-Fluorophenyl)amino]-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Fluorophenyl)amino]-3-methylbutanoic acid is an organic compound that features a fluorinated phenyl group attached to an amino group, which is further connected to a butyric acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)amino]-3-methylbutanoic acid typically involves the reaction of 4-fluoroaniline with 3-methylbutyric acid under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amino group of 4-fluoroaniline and the carboxyl group of 3-methylbutyric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Fluorophenyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-[(4-Fluorophenyl)amino]-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-[(4-Fluorophenyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets. The fluorinated phenyl group may enhance binding affinity to certain receptors or enzymes, while the butyric acid moiety can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methyl-phenylamino)-3-methyl-butyric acid: Similar structure but with a methyl group instead of a fluorine atom.
2-(4-Chloro-phenylamino)-3-methyl-butyric acid: Contains a chlorine atom instead of fluorine.
2-(4-Bromo-phenylamino)-3-methyl-butyric acid: Features a bromine atom in place of fluorine.
Uniqueness
The presence of the fluorine atom in 2-[(4-Fluorophenyl)amino]-3-methylbutanoic acid can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to certain targets, making it unique compared to its analogs .
Propiedades
Fórmula molecular |
C11H14FNO2 |
|---|---|
Peso molecular |
211.23 g/mol |
Nombre IUPAC |
2-(4-fluoroanilino)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H14FNO2/c1-7(2)10(11(14)15)13-9-5-3-8(12)4-6-9/h3-7,10,13H,1-2H3,(H,14,15) |
Clave InChI |
GPMPXWHKXRHNEO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)O)NC1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


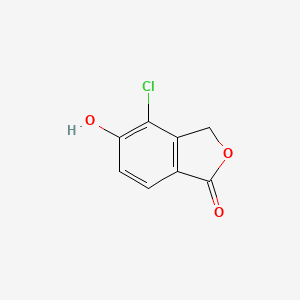
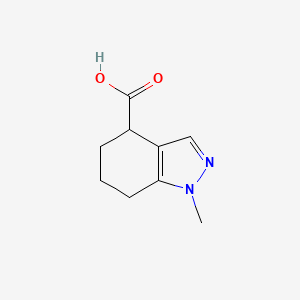

![Ethyl 4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8748843.png)
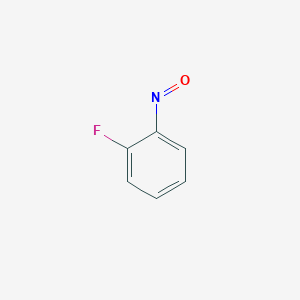
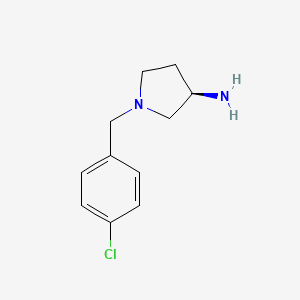

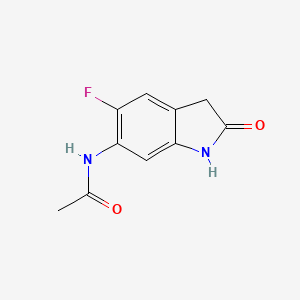
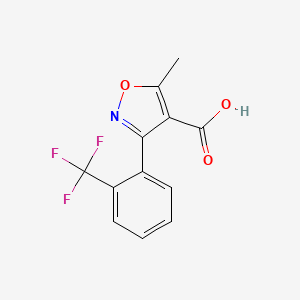
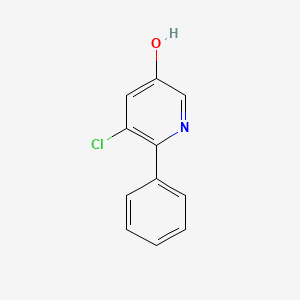
![Diethyl 2-[(4-fluoro-3-nitroanilino)methylene]malonate](/img/structure/B8748898.png)

![1-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B8748917.png)
